molecular formula C15H9ClN2O3 B14698646 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride CAS No. 23478-54-8

1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride

Cat. No.: B14698646
CAS No.: 23478-54-8
M. Wt: 300.69 g/mol
InChI Key: WQGHUOVEPPWOSM-UHFFFAOYSA-N
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Description

1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two amino groups and a carbonyl chloride group attached to an anthracene backbone. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: It is utilized in the production of high-performance materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid
  • 2,6-Diaminoanthraquinone
  • Butyl 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Uniqueness

Compared to similar compounds, 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .

Properties

CAS No.

23478-54-8

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

1,4-diamino-9,10-dioxoanthracene-2-carbonyl chloride

InChI

InChI=1S/C15H9ClN2O3/c16-15(21)8-5-9(17)10-11(12(8)18)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17-18H2

InChI Key

WQGHUOVEPPWOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)Cl)N

Origin of Product

United States

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